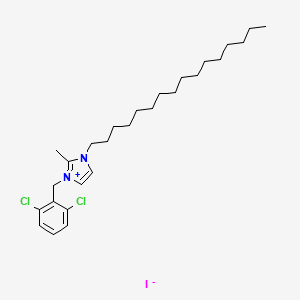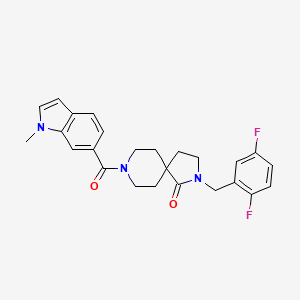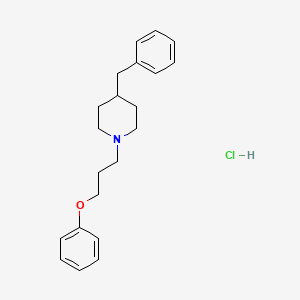
S1R agonist 2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S1R agonist 2 (hydrochloride) is a selective agonist of the sigma-1 receptor (S1R), a ligand-operated protein situated in the endoplasmic reticulum membranes. This compound has shown significant neuroprotective effects, particularly in the context of neurodegenerative diseases .
Métodos De Preparación
The synthesis of S1R agonist 2 (hydrochloride) involves several steps, including the use of specific reagents and reaction conditionsIndustrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Análisis De Reacciones Químicas
S1R agonist 2 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
S1R agonist 2 (hydrochloride) has a wide range of scientific research applications. In chemistry, it is used to study the sigma-1 receptor’s role in various biochemical pathways. In biology and medicine, it is investigated for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, it has applications in the study of cellular stress responses and mitochondrial function .
Mecanismo De Acción
The mechanism of action of S1R agonist 2 (hydrochloride) involves its binding to the sigma-1 receptor, which modulates the activity of several client proteins. This interaction leads to alterations in calcium signaling, reactive oxygen species production, and mitochondrial function. The compound’s effects are generally pro-survival and anti-apoptotic, contributing to its neuroprotective properties .
Comparación Con Compuestos Similares
S1R agonist 2 (hydrochloride) can be compared with other sigma-1 receptor agonists such as pridopidine and ANAVEX2-73. While all these compounds share the ability to modulate sigma-1 receptor activity, S1R agonist 2 (hydrochloride) is unique in its specific binding affinity and the particular pathways it influences. Similar compounds include AD186, AB21, and AB10, which also exhibit selective binding to the sigma-1 receptor but may differ in their pharmacokinetic properties and therapeutic potential .
Propiedades
Fórmula molecular |
C21H28ClNO |
|---|---|
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
4-benzyl-1-(3-phenoxypropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-3-8-19(9-4-1)18-20-12-15-22(16-13-20)14-7-17-23-21-10-5-2-6-11-21;/h1-6,8-11,20H,7,12-18H2;1H |
Clave InChI |
NIEBKRGSJLBMBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)CCCOC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


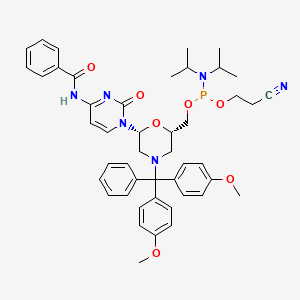
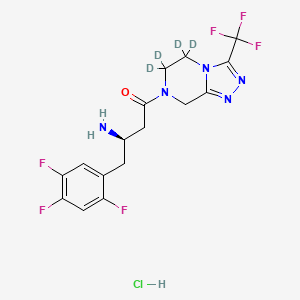
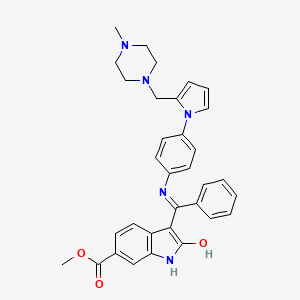
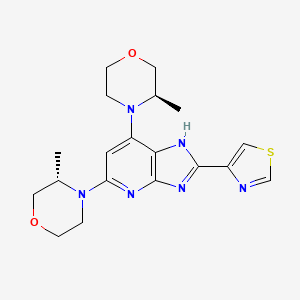
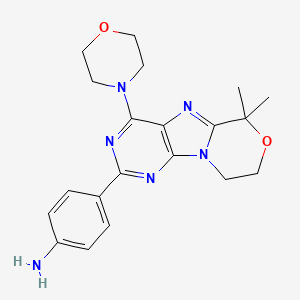



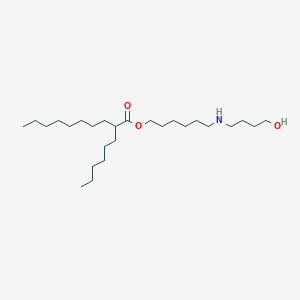
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
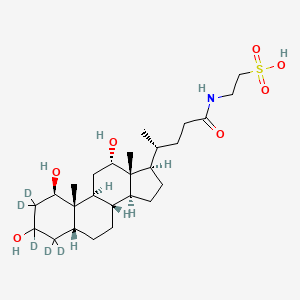
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
